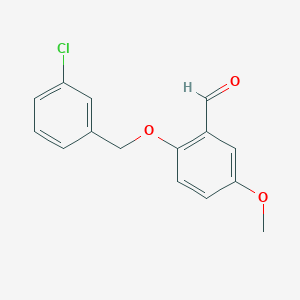![molecular formula C16H24ClN3O2 B12962046 Ethyl 1-(5-aminopyridin-2-yl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylate hydrochloride](/img/structure/B12962046.png)
Ethyl 1-(5-aminopyridin-2-yl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Ethyl 1-(5-aminopyridin-2-yl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylate hydrochloride involves multiple steps. One approach includes the reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile, followed by catalytic reduction of the pyridine ring . This method allows for the preparation of the compound in an overall yield of 9.0% . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.
Chemical Reactions Analysis
Ethyl 1-(5-aminopyridin-2-yl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Catalytic reduction of the pyridine ring is a key step in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly at the aminopyridine moiety.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1-(5-aminopyridin-2-yl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylate hydrochloride has several scientific research applications:
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of Ethyl 1-(5-aminopyridin-2-yl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylate hydrochloride involves its interaction with GABA receptors and related pathways. As a conformationally restricted GABA analogue, it may exhibit enhanced potency and selectivity towards biological targets compared to more flexible counterparts . The molecular targets and pathways involved include GABA receptors and enzymes related to GABA metabolism.
Comparison with Similar Compounds
Ethyl 1-(5-aminopyridin-2-yl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylate hydrochloride can be compared with other conformationally restricted GABA analogues, such as:
- Octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid
- Rodocaine : A local anesthetic
- Bone resorption inhibitors
- Nitric oxide synthase inhibitors
These compounds share structural similarities but differ in their specific applications and biological activities
Properties
Molecular Formula |
C16H24ClN3O2 |
|---|---|
Molecular Weight |
325.83 g/mol |
IUPAC Name |
ethyl 1-(5-aminopyridin-2-yl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-4a-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H23N3O2.ClH/c1-2-21-15(20)16-8-3-5-13(16)19(10-4-9-16)14-7-6-12(17)11-18-14;/h6-7,11,13H,2-5,8-10,17H2,1H3;1H |
InChI Key |
MQBBLCLSDVQSJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCCC1N(CCC2)C3=NC=C(C=C3)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![8,9,10,11,12,13-Hexahydro-3,7-nitrilo-7H-pyrido[4,3-b][1,4,9,11]oxatriazacyclohexadecin-2(1H)-one](/img/structure/B12962026.png)







